N-Methyl-N-(pyrimidin-2-yl)formamide

Description

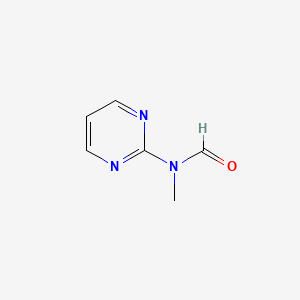

N-Methyl-N-(pyrimidin-2-yl)formamide (CAS: 86755-91-1) is a heterocyclic formamide derivative with the molecular formula C₆H₇N₃O. Its structure consists of a formamide group (-NH-C=O) where the nitrogen atom is substituted with a methyl group and a pyrimidin-2-yl moiety. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, contributes to its unique electronic and steric properties. Key identifiers include:

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) and heterocyclic scaffolds .

Properties

Molecular Formula |

C6H7N3O |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

N-methyl-N-pyrimidin-2-ylformamide |

InChI |

InChI=1S/C6H7N3O/c1-9(5-10)6-7-3-2-4-8-6/h2-5H,1H3 |

InChI Key |

RGUCDXRVYBRVTE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)C1=NC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(pyrimidin-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of pyrimidin-2-amine with N-methylformamide under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as toluene. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pyrimidin-2-yl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, hydroxymethyl derivatives, and various substituted formamides, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Methyl-N-(pyrimidin-2-yl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyrimidin-2-yl)formamide involves its interaction with specific molecular targets. In the context of quorum sensing inhibition, the compound binds to quorum sensing receptors, preventing the activation of genes responsible for biofilm formation and virulence in bacteria. This disruption of cell-to-cell communication can lead to reduced bacterial pathogenicity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares N-Methyl-N-(pyrimidin-2-yl)formamide with structurally related formamide derivatives:

Key Structural and Functional Differences

Pyrimidine vs. Pyridine Rings :

- The pyrimidine ring in This compound has two nitrogen atoms, enhancing hydrogen-bonding capability and electronic delocalization compared to the single-nitrogen pyridine ring in N-Methyl-N-(pyridin-2-yl)formamide . This difference impacts solubility and binding affinity in biological systems .

Substituent Effects: The N-Methyl-N-(1-naphthylmethyl)formamide features a bulky naphthyl group, reducing reactivity but increasing lipophilicity, making it suitable for hydrophobic interactions in drug design .

Synthetic Utility: N-Methyl-N-(pyridin-2-yl)formamide is a key reagent in the Goldberg reaction for synthesizing aminopyridines . this compound is used in Rosiglitazone maleate synthesis, a diabetes medication, highlighting its role in API production .

Pharmaceutical Intermediates

- Rosiglitazone Synthesis : This compound derivatives are intermediates in synthesizing Rosiglitazone, a thiazolidinedione-class antidiabetic drug. The pyrimidine ring’s electronic properties facilitate coupling reactions with benzaldehyde derivatives .

- Anticancer Agents : Pyrimidine-based formamides are explored in kinase inhibitors due to their ability to mimic ATP-binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.